3-Boc-aminopiperidine
Overview
Description
3-Boc-aminopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scaffolds for Combinatorial Chemistry : 3-Aminopiperidines, including those with Boc (tert-butoxycarbonyl) protection, are used as new scaffolds in combinatorial chemistry. This enables the synthesis of complex molecules with diverse functionalities (Schramm et al., 2010).
Building Blocks for Biological Activity : Orthogonally protected aminopiperidines serve as versatile building blocks for synthesizing compounds with high potential for biological activity (Schramm et al., 2009).
Synthesis of Optically Active Aminopiperidines : The synthesis of 3-aminopiperidines using specific reagents allows for a wide range of biological activities, depending on the substituents used (Cochi et al., 2012).
HIV-1 Entry Inhibitor Synthesis : 4-Substituted-4-aminopiperidine derivatives can be efficiently synthesized and used to develop HIV-1 entry inhibitors (Jiang et al., 2004).
Enhancement of Enantioselectivity in Kinetic Resolutions : Using protecting group concepts, such as Boc, enhances the rate and enantioselectivity in kinetic resolutions of aminopiperidines (Höhne et al., 2008).
Asymmetric Synthesis with High Yield : A sustainable method for synthesizing 3-amino-1-Boc-piperidine with high yield and enantiomeric excess has been developed using immobilized ω-transaminases (Petri et al., 2019).
Drug Metabolism Optimization : Structure-based drug design approaches can optimize 4-aminopiperidine metabolism by cytochrome P450s, enhancing drug metabolism (Sun & Scott, 2011).
Efficient Synthesis of N-Boc-Protected Piperidines : Palladium-catalyzed synthesis techniques provide efficient routes to synthesize N-Boc-protected piperidines, which are valuable in medicinal chemistry (Millet & Baudoin, 2015).
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of liraglutide and alogliptin benzoate, which are used for the treatment of type 2 diabetes . These drugs target the glucagon-like peptide-1 (GLP-1) receptor and dipeptidyl peptidase-4 (DPP-4) respectively, suggesting that 3-Boc-aminopiperidine may interact with these targets or related biochemical pathways.
Biochemical Pathways
This compound is involved in the synthesis of drugs that affect the incretin pathway . This pathway is responsible for enhancing insulin secretion in response to meals. Incretin-based drugs like liraglutide and alogliptin benzoate enhance this pathway, leading to improved blood glucose control in patients with type 2 diabetes.
Result of Action
As an intermediate in the synthesis of liraglutide and alogliptin benzoate, this compound contributes to the therapeutic effects of these drugs . These include enhanced insulin secretion, improved blood glucose control, and potential weight loss in patients with type 2 diabetes.
Action Environment
The action of this compound is likely influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect its stability, reactivity, and overall efficacy as an intermediate in drug synthesis.
Safety and Hazards
“3-Boc-aminopiperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
“3-Boc-aminopiperidine” is a valuable intermediate for the production of a large number of bioactive compounds with pharmacological properties . Its synthesis method is suitable for industrial production due to its mild reaction conditions, safety, reliability, excellent process stability, low energy consumption, high yield, and environmental friendliness .
Properties
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401088 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172603-05-3 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BOC-AMINO)PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?
A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]
Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?
A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]
Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?
A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []
Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?
A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []
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